BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Ethyl 2-Cyano-3-
Oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 2-cyano-3-oxobutanoate

Cat. No.: B1194592

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
ethyl 2-cyano-3-oxobutanoate (CAS No. 634-55-9), a valuable intermediate in organic
synthesis. The information presented herein is intended to support research and development
activities by offering a consolidated resource of its spectral characteristics.

Compound Information

o |[UPAC Name: ethyl 2-cyano-3-oxobutanoate[1][2]

Synonyms: Ethyl 2-cyanoacetoacetate, Ethyl alpha-cyanoacetoacetate[1][2][3]

CAS Number: 634-55-9[1][2][3]

Molecular Formula: C7HoNO3[1][2][3]

Molecular Weight: 155.15 g/mol [1][2]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for ethyl 2-cyano-3-
oxobutanoate. It is important to note that this compound exists in a keto-enol tautomerism,
which can influence its spectral features.
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Table 1: *H NMR Spectroscopic Data

Experimental *H NMR data for ethyl 2-cyano-3-oxobutanoate was not readily available in the
public domain at the time of this review.

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not available

Table 2: 13C NMR Spectroscopic Data

Experimental 3C NMR data for ethyl 2-cyano-3-oxobutanoate was not readily available in the
public domain at the time of this review.

Chemical Shift (8) ppm Assighment

Data not available

Table 3: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands have been reported for ethyl 2-cyano-3-
oxobutanoate. The vapor phase IR spectrum is available through public databases such as
SpectraBase.[2]

Wavenumber (cm—?) Functional Group Assignment
~2250 C=N (Nitrile) stretch

~1740 C=0 (Ester) stretch

~1720 C=0 (Ketone) stretch

~1250 C-O (Ester) stretch

Table 4: Mass Spectrometry (MS) Data
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Mass spectral data for ethyl 2-cyano-3-oxobutanoate is available through the NIST Mass
Spectrometry Data Center.[2] The data is typically acquired via Gas Chromatography-Mass
Spectrometry (GC-MS).

m/z Interpretation

155 [M]* (Molecular ion)

110 [M - OCH2CHs]*

85 [M - C=N - CHsCOJ*

68 [M - COOCH2CHs - CHs]*
43 [CHsCOJ*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of small organic molecules.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of ethyl 2-cyano-3-oxobutanoate (typically 5-10 mg for *H
NMR, 20-50 mg for 33C NMR) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) to
a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing
(6 =0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

» 1H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve
a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify
the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm)
is used. Due to the low natural abundance of 13C and longer relaxation times, a greater

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1194592?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/136455
https://www.benchchem.com/product/b1194592?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required
compared to *H NMR.

o Data Processing: The acquired free induction decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased, baseline corrected, and referenced to the
internal standard. For *H NMR, the signals are integrated to determine the relative proton
ratios.

3.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o Neat Liquid: A drop of liquid ethyl 2-cyano-3-oxobutanoate is placed between two salt
plates (e.g., NaCl or KBr) to form a thin film.

o Solution: A concentrated solution of the compound is prepared in a suitable solvent (e.g.,
chloroform, carbon tetrachloride) that has minimal IR absorbance in the regions of interest.
The solution is then placed in a liquid IR cell.

o Attenuated Total Reflectance (ATR): A small amount of the liquid sample is placed directly
onto the ATR crystal.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is
first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400
cm~1). Multiple scans are averaged to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

3.3 Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like ethyl 2-cyano-3-oxobutanoate, Gas
Chromatography (GC) is a common method for sample introduction. The sample is injected
into the GC, where it is vaporized and separated from any impurities before entering the
mass spectrometer. Direct infusion via a syringe pump can also be used.
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« lonization: Electron lonization (EIl) is a standard technique for small molecules. The
vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or other detector records the abundance of each ion.

o Data Representation: The data is presented as a mass spectrum, which is a plot of relative
ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like ethyl 2-cyano-3-oxobutanoate.
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Spectroscopic Analysis Workflow for Ethyl 2-Cyano-3-Oxobutanoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. CAS RN 634-55-9 | Fisher Scientific [fishersci.com]

2. Ethyl 2-cyanoacetoacetate | C7HINOS3 | CID 136455 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. ETHYL 2-CYANOACETOACETATE | 634-55-9 [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-Cyano-3-
Oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194592#spectroscopic-data-of-ethyl-2-cyano-3-
oxobutanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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